molecular formula C16H17NO6S B3576051 N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3576051
M. Wt: 351.4 g/mol
InChI Key: RBLHLVNLXSRFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H17NO6S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07765844 g/mol and the complexity rating of the compound is 507. The solubility of this chemical has been described as >52.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C17H19N1O5S
  • CAS Number: Not specifically listed in the search results but related compounds have CAS numbers indicating structural similarities.

The mechanism of action for this compound is not fully elucidated in available literature. However, related compounds have been shown to interact with various biological targets:

  • Cholesteryl Ester Transfer Protein (CETP) Inhibition: Some derivatives in the benzodioxine class have demonstrated significant inhibition of CETP activity, which is crucial for regulating lipid metabolism and cardiovascular health .
  • Antimicrobial Activity: Recent studies have highlighted the potential of benzodioxane derivatives as FtsZ inhibitors targeting bacterial cell division. This suggests that this compound may exhibit similar antimicrobial properties .

Antimicrobial Properties

Research indicates that benzodioxane derivatives can exhibit potent antimicrobial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA). The Minimum Inhibitory Concentrations (MICs) for various compounds in this class have shown promising results:

CompoundMIC (μg/mL)Target Organism
Compound A0.5MSSA ATCC 29213
Compound B1.0MRSA ATCC 43300
This compoundTBDTBD

Note: Specific MIC values for this compound were not found; further studies are needed.

Pharmacokinetics

Pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics. For instance, some derivatives have shown good oral bioavailability and metabolic stability in preclinical models . These properties are critical for developing effective therapeutic agents.

Case Studies and Research Findings

  • Study on CETP Inhibitors:
    • A study identified new classes of CETP inhibitors with a focus on improving HDL cholesterol levels. The most potent compound in this study had an IC50 value of 26 nM . While specific data on this compound was not provided, it highlights the potential for similar compounds to exhibit significant biological effects.
  • FtsZ Inhibition Research:
    • A recent investigation into FtsZ inhibitors revealed that certain benzodioxane derivatives displayed low MICs against S. aureus, indicating their potential as antimicrobial agents . The binding interactions with FtsZ suggest a novel mechanism that could be exploited for drug development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHLVNLXSRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.